N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a morpholine ring, and a nitrophenoxyacetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phthalazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as phthalic anhydride and hydrazine derivatives.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the Nitrophenoxyacetamide Moiety: This step involves the coupling of the nitrophenoxyacetamide group to the phthalazinone core, often using amide bond formation reactions under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Olaparib: A member of the class of N-acylpiperazines, used to treat advanced ovarian cancer.
(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Another compound with a phthalazinone core, used in various chemical applications.
Uniqueness
N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C27H25N5O6 |
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Molecular Weight |
515.5 g/mol |
IUPAC Name |
N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C27H25N5O6/c1-30-27(34)22-5-3-2-4-21(22)26(29-30)18-6-11-24(31-12-14-37-15-13-31)23(16-18)28-25(33)17-38-20-9-7-19(8-10-20)32(35)36/h2-11,16H,12-15,17H2,1H3,(H,28,33) |
InChI Key |
ZMKBTJOPEFYXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)COC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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